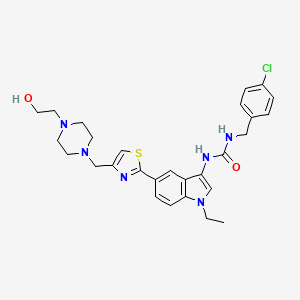
ATX inhibitor 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX Inhibitor 19 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 19 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: ATX Inhibitor 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
ATX Inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the autotaxin-lysophosphatidic acid pathway .
Mécanisme D'action
ATX Inhibitor 19 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and downstream signaling cascades .
Comparaison Avec Des Composés Similaires
GLPG1690: A potent autotaxin inhibitor that has shown promise in clinical trials for treating idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor under investigation for its therapeutic potential in various diseases.
BLD-0409: A small molecule inhibitor targeting autotaxin with unique structural features
Uniqueness of ATX Inhibitor 19: this compound stands out due to its unique chemical structure and high specificity for autotaxin. It has demonstrated significant efficacy in preclinical studies, making it a promising candidate for further development and clinical evaluation .
Propriétés
Formule moléculaire |
C28H33ClN6O2S |
|---|---|
Poids moléculaire |
553.1 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[1-ethyl-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]indol-3-yl]urea |
InChI |
InChI=1S/C28H33ClN6O2S/c1-2-35-18-25(32-28(37)30-16-20-3-6-22(29)7-4-20)24-15-21(5-8-26(24)35)27-31-23(19-38-27)17-34-11-9-33(10-12-34)13-14-36/h3-8,15,18-19,36H,2,9-14,16-17H2,1H3,(H2,30,32,37) |
Clé InChI |
MUNWJTTXXMKZLU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCN(CC4)CCO)NC(=O)NCC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















